2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide is an organic compound with the molecular formula C₉H₁₃ClF₃NO It is characterized by the presence of a chloro group, a trifluoromethyl group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide typically involves the reaction of 2-chloroacetamide with a trifluoromethylated cyclopentyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and trifluoromethylcyclopentane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide involves its interaction with molecular targets, potentially including enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
- 2-Chloro-N-[[3-(trifluoromethyl)butyl]methyl]acetamide
- 2-Chloro-N-[[3-(trifluoromethyl)propyl]methyl]acetamide
Uniqueness
2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-4-8(15)14-5-6-1-2-7(3-6)9(11,12)13/h6-7H,1-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTIBKRUAWWMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CNC(=O)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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